molecular formula C31H30N2Na2O13S B3026985 Sodium 2,2'-(((3-(1-((bis(carboxymethyl)amino)methyl)-3-(3-hydroxy-4-methylphenyl)-1,1-dioxido-1,3-dihydro-1l3-benzo[c][1,2]oxathiol-3-yl)-1-hydroxy-6-methylcyclohexa-2,4-dien-1-yl)methyl)azanediyl)diacetate CAS No. 1202864-39-8

Sodium 2,2'-(((3-(1-((bis(carboxymethyl)amino)methyl)-3-(3-hydroxy-4-methylphenyl)-1,1-dioxido-1,3-dihydro-1l3-benzo[c][1,2]oxathiol-3-yl)-1-hydroxy-6-methylcyclohexa-2,4-dien-1-yl)methyl)azanediyl)diacetate

Cat. No.: B3026985
CAS No.: 1202864-39-8
M. Wt: 716.6 g/mol
InChI Key: VSTGRFJOMRKXJV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly known as Xylenol orange tetrasodium salt (CAS: 3618-43-7), is a polyaromatic sulfonate featuring a benzo[c][1,2]oxathiole core, multiple carboxymethyl groups, and azanediyl linkages . Its structure enables strong metal chelation, making it a critical indicator in complexometric titrations for transition metals (e.g., Fe³⁺, Al³⁺) due to its vivid colorimetric response. The tetrasodium salt form enhances water solubility, facilitating its use in analytical chemistry .

Properties

IUPAC Name

disodium;2-[[5-[3-[3-[[carboxylatomethyl(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O13S.2Na/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41;;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTGRFJOMRKXJV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)[O-])C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2Na2O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium 2,2'-(((3-(1-((bis(carboxymethyl)amino)methyl)-3-(3-hydroxy-4-methylphenyl)-1,1-dioxido-1,3-dihydro-1l3-benzo[c][1,2]oxathiol-3-yl)-1-hydroxy-6-methylcyclohexa-2,4-dien-1-yl)methyl)azanediyl)diacetate is a complex organic compound with potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound features multiple functional groups that may contribute to its biological activity:

  • Bis(carboxymethyl)amino moiety
  • Hydroxy and methyl substitutions
  • Dioxido and benzo[c][1,2]oxathiol structures

Biological Activity Overview

Research has indicated various biological activities associated with compounds similar to this compound. Key findings include:

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of related compounds. For instance:

  • Compounds with similar structural features demonstrated significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus .
CompoundPathogenActivity
Compound AE. coliModerate
Compound BS. aureusSignificant

Enzyme Inhibition

Research has highlighted the potential of certain derivatives to inhibit key enzymes:

  • Compounds related to this structure have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission .
EnzymeIC50 Value (µM)Reference
AChE157.31
BChE46.42

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of sodium derivatives against a panel of bacteria and fungi. The results indicated that the compound exhibited moderate to significant activity against gram-positive bacteria.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of related compounds. The findings suggested that modifications in the chemical structure could enhance inhibitory potency against cholinesterases.

Comparison with Similar Compounds

Research Findings and Key Insights

  • Chelation Mechanism: Xylenol orange’s sulfonate and carboxymethyl groups form octahedral complexes with trivalent metals, validated by UV-Vis titration studies .
  • Synthetic Challenges: The multi-step synthesis of benzo[c]oxathiole derivatives (e.g., ’s triazoles) highlights the complexity of introducing sulfonate groups, a hurdle overcome in Xylenol orange’s industrial production .
  • Stability : The sodium salt form enhances stability in aqueous media compared to neutral analogs like 2,2'-(Azanediylbis(methylene))dibenzonitrile , which require inert storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.